molecular formula C8H10N2O4 B3059375 Ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate CAS No. 99356-63-5

Ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate

Cat. No. B3059375
CAS RN: 99356-63-5
M. Wt: 198.18 g/mol
InChI Key: GDURGQHLMZRDBQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate is a synthetic compound that has gained significant attention in the field of chemistry due to its unique chemical properties and biological activities. It is part of a family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .


Synthesis Analysis

The synthesis of this compound involves several steps. The condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux affords ethyl 2-(5-methyl-3-isoxazolylcarbamoyl)acetate . This compound is then treated with hydrazine hydrate in ethanol to furnish 3-hydrazinyl-N-(5-methylisoxazol-3-yl)-3-oxopropanamide . The hydrazide is then condensed with aromatic aldehydes in methanol to furnish (E/Z)-3-(2-benzylidenehydrazinyl)-N-(5-methylisoxazol-3-yl)-3-oxopropanamides . These compounds, on treatment with chloramine-T, undergo oxidative cyclization to give N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a five-membered isoxazole ring with an oxygen atom and a nitrogen atom at adjacent positions . The molecule also contains an ethyl group and a carbonyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the formation of 1,3,4-oxadiazole rings . The absence of azomethine carbon signals at δ 143.5 and 147.3 in the 13C NMR spectrum of the product supports the formation of the oxadiazole ring .

Scientific Research Applications

Chemoselective Synthesis

Ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate demonstrates versatility in chemoselective synthesis. A study highlights its application in synthesizing a range of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates through reactions with primary amines, yielding products in moderate to good efficiency (Pretto et al., 2019)(Pretto et al., 2019).

Novel Amino Acid Antagonists

This compound has been used as a lead compound for developing novel excitatory amino acid (EAA) receptor antagonists. These antagonists have shown potential in inhibiting the binding of [3H]AMPA, which indicates their relevance in studying non-NMDA receptor sites (Krogsgaard‐Larsen et al., 1991)(Krogsgaard‐Larsen et al., 1991).

Protein-Tyrosine Phosphatase 1B Inhibitors

Derivatives of this compound, specifically ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates, have been studied for their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B). These compounds are of interest due to their potential in treating type 2 diabetes and obesity (Navarrete-Vázquez et al., 2012)(Navarrete-Vázquez et al., 2012).

Synthesis of Novel Heterocyclic Compounds

The compound has been utilized in the synthesis of novel 1,4,5-trisubstituted 1,2,3-triazoles, which have shown potential in brine shrimp cytotoxicity assays. This indicates its utility in the development of new heterocyclic compounds with potential biological activities (Ahmed et al., 2016)(Ahmed et al., 2016).

Synthesis of BOC-Protected Derivatives

This compound has been used in synthesizing BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives, demonstrating its applicability in creating compounds for industrial uses, including in photoelectronic devices (Shafi et al., 2021)(Shafi et al., 2021).

Drug Metabolism Studies

The compound has been involved in drug metabolism studies, particularly in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial-based biocatalytic systems. This has implications for drug development and pharmacological research (Zmijewski et al., 2006)(Zmijewski et al., 2006).

Excitatory Amino Acid Antagonism

This compound has been used to create heterocyclic analogues of glutamic acid diethyl ester (GDEE), studying their potential as non-selective excitatory amino acid antagonists. This research aids in understanding central excitatory amino acid receptors (Madsen et al., 1990)(Madsen et al., 1990).

Future Directions

The future directions for research on Ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate could involve further exploration of its biological activities and therapeutic potential. Given its wide range of biological activities, it could be a promising candidate for the development of new drugs . Additionally, new synthetic strategies and the design of new isoxazole derivatives could be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

ethyl 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-3-13-8(12)7(11)9-6-4-5(2)14-10-6/h4H,3H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDURGQHLMZRDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NOC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365184
Record name ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806209
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

99356-63-5
Record name ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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